N-cycloheptyl-6-(propionylamino)chromane-3-carboxamide
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Description
“N-cycloheptyl-6-(propionylamino)chromane-3-carboxamide” is a derivative of chromone, a heterocyclic compound containing oxygen . Chromone derivatives are recognized as a privileged structure for new drug invention and development . The substitution pattern of the chromone scaffold determines different types of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
Scientific Research Applications
- Steric exclusion plays a crucial role in enzyme substrate specificity, including polymerases. This specificity limits the enzymatic synthesis of 2′-modified nucleic acids, which are relevant for nucleic acid-based drug development .
- Researchers discovered a two-residue nascent-strand steric gate in an archaeal DNA polymerase. By engineering this gate to reduce steric bulk, they unlocked the synthesis of 2′-modified RNA oligomers, including both defined and random-sequence 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750 nucleotides in length .
- The discovery of RNA endonuclease catalysts composed entirely of 2′OMe-RNA (2′OMezymes) is noteworthy. These catalysts specifically cleave oncogenic mRNAs, such as KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .
- Mixed 2′OMe-/MOE-RNA aptamers were elaborated, demonstrating high affinity for vascular endothelial growth factor (VEGF) .
RNA Modification and Drug Development
RNA Endonuclease Catalysts
Aptamers with High Affinity
Enzymatic Synthesis and Directed Evolution
properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-12-11-27-16-25-22-20(17-7-4-3-5-8-17)14-28(23(22)24(27)30)15-21(29)26-18-9-6-10-19(13-18)32-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPROXKWDOSGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide |
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